molecular formula C10H11BrO B1336115 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran CAS No. 68505-84-0

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran

Cat. No.: B1336115
CAS No.: 68505-84-0
M. Wt: 227.1 g/mol
InChI Key: GHLAFQZIMFGGDC-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure, which includes a bromine atom and two methyl groups, makes it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran typically involves the bromination of 3,3-dimethyl-2,3-dihydrobenzofuran. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to minimize side reactions and improve the stability of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. Specific pathways and molecular targets depend on the biological context and the nature of the substituents on the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and its potential biological activities. The compound’s specific structure allows for targeted modifications, making it a valuable tool in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-bromo-3,3-dimethyl-2H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLAFQZIMFGGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415809
Record name 5-BROMO-3,3-DIMETHYL-2,3-DIHYDROBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68505-84-0
Record name 5-BROMO-3,3-DIMETHYL-2,3-DIHYDROBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-(2-Methoxy-5-bromophenyl)-2-methyl-1-chloropropane (from example 5(a)) (120 g, 0.43 mole) was heated under reflux (163°-9° C.) with pyridine hydrochloride (220 g) in quinoline (220 g) with stirring for 3 hours. Addition to iced dilute hydrochloric acid and isolation through ether gave after distillation 73 g (75%) title product b.p. 62°-4° C. at 0.01 mm Hg.
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120 g
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220 g
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220 g
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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-(2-chloro-1,1-dimethyl-ethyl)-1-methoxy-benzene (65 g, 0.234 mol), pyridine hydrochloride (121.8 g, 1.054 mol) and quinoline (110.67 mL, 0.936 mol) was refluxed at 164° C.–167° C. under argon for 5 hrs. After cooling to room temperature the reaction mixture was treated with ice-cold 6N HCl and extracted twice with ether. The organic layers were combined, dried (MgSO4), filtered and evaporated. The residue was purified on silica gel (10% ethyl acetate in hexane) to give 52 g of 5-bromo-3,3-dimethyl-2,3-dihydro-benzofuran (98%). 1H NMR (300 MHz; CDCl3): δ 1.32 (s, 6H), 4.23 (s, 2H), 6.67 (d, J=8.1 Hz, 1H), 7.19 (m, 2H).
Quantity
65 g
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reactant
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121.8 g
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110.67 mL
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[Compound]
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ice
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 5-Bromo-3,3-dimethyl-2,3-dihydro-benzofuran-2-ol (813 mg, 3.36 mmol), Triethylsilane (805 □L, 5.04 mmol), and 30% TFA/CH2Cl2 (15 mL), were stirred at room temperature for 1 h. The solution was then diluted with Toluene (15 mL), stripped of all solvents, and chromatographed on silica eluted with a gradient 5–25% Ethyl acetate/Hexanes. Yield 549 mg, 72%.
Quantity
813 mg
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reactant
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5.04 mmol
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reactant
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TFA CH2Cl2
Quantity
15 mL
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15 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a stirred, cooled (ice bath) suspension of sodium hydride (60% dispersion in mineral oil, 0.024 g, 0.6 mmol) in 10 mL of anhydrous tetrahydrofuran under argon, a solution of 4-bromo-2-(2-chloro-1,1-dimethyl-ethyl)phenol (Intermediate 1, 0.13 g, 0.5 mmol) in 2 mL of anhydrous tetrahydrofuran was added. After 0.5 h, the excess sodium hydride was quenched with methanol and the reaction mixture was evaporated in vacuo. The residue was diluted with water, extracted with ether and the organic phase was washed with brine. The organic extract was dried over anhydrous sodium sulfate, filtered and evaporated to an oil. Flash column chromatography of the oil over silica gel (230-400 mesh) using 2.5% ethyl acetate in hexane as the eluent afforded the title compound as a pale yellow oil (0.085 g, 75.7%).
Quantity
0.024 g
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reactant
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10 mL
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0.13 g
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reactant
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0 (± 1) mol
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2 mL
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Yield
75.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran
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5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran
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5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran
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5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran
Reactant of Route 5
5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran
Reactant of Route 6
5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran

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